![molecular formula C18H22N4O B14381451 N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide CAS No. 90125-73-8](/img/structure/B14381451.png)
N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a phenyl group, a pyridinyl group, and a piperazine ring, which are linked through an ethyl chain and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through nucleophilic substitution reactions involving pyridine derivatives.
Formation of the Carboxamide Group: The carboxamide group is typically formed through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: mCPBA, hydrogen peroxide (H2O2)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Solvents: Toluene, ethyl acetate, ethanol
Major Products Formed
N-Oxides: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, showing significant activity against Mycobacterium tuberculosis.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication . The compound may also interact with receptors in the human body, modulating various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: A compound with a similar piperazine structure but different functional groups.
Substituted N-phenylpyrazine-2-carboxamides: These compounds share structural similarities and are also investigated for their anti-tubercular activity.
Uniqueness
N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90125-73-8 |
|---|---|
Molekularformel |
C18H22N4O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-phenyl-4-(2-pyridin-2-ylethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H22N4O/c23-18(20-17-7-2-1-3-8-17)22-14-12-21(13-15-22)11-9-16-6-4-5-10-19-16/h1-8,10H,9,11-15H2,(H,20,23) |
InChI-Schlüssel |
FMZXXYJUXKEJLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


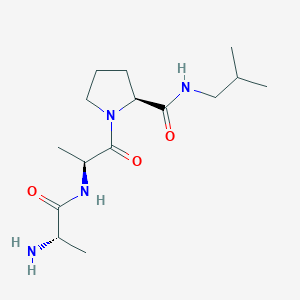
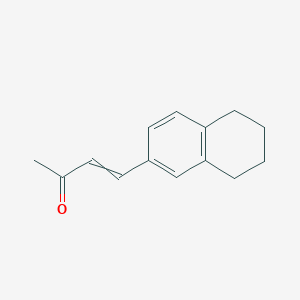
![3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide](/img/structure/B14381394.png)

![N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine](/img/structure/B14381402.png)
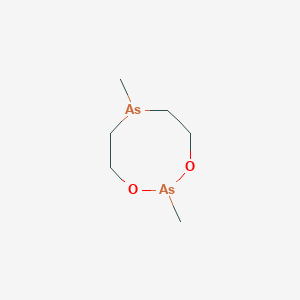
![1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B14381404.png)

![1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14381410.png)
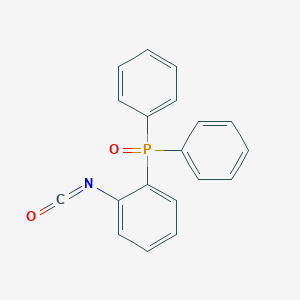

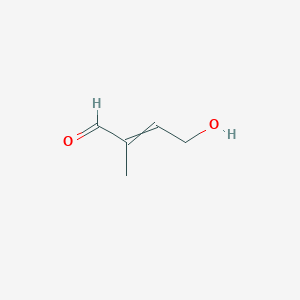
![Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14381441.png)
![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-](/img/structure/B14381447.png)
